REACTION_CXSMILES
|
C[N:2]1[CH2:7][CH:6]=[C:5]([C:8](=[O:10])[CH3:9])[CH2:4][CH2:3]1.ClC(OC(Cl)=O)C>ClCCl>[NH:2]1[CH2:3][CH:4]=[C:5]([C:8](=[O:10])[CH3:9])[CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC(=CC1)C(C)=O
|
Name
|
O-methyloxime
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
ClC(C)OC(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred 18 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated in vacuo to an oil which
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux one hour in 50 ml of methanol
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
The methanol was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed over silica gel eluting with 5% methanol in ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
treated with methanolic hydrogen chloride
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(=CC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |